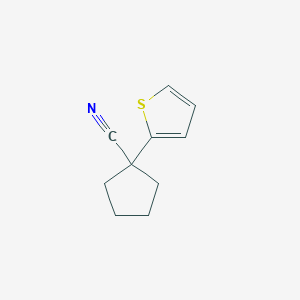

1-(2-Thienyl)cyclopentanecarbonitrile

Description

1-(2-Thienyl)cyclopentanecarbonitrile is a cyclopentanecarbonitrile derivative featuring a thiophene substituent at the 2-position of the cyclopentane ring. Its molecular formula is C₁₀H₁₁NS, with a molecular weight of 177.27 g/mol. The compound combines the rigidity of the cyclopentane ring with the electron-rich heteroaromatic thiophene group, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

1-thiophen-2-ylcyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQLQBVPHNMFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation and Subsequent Functionalization Approach

Overview:

A key synthetic route to intermediates closely related to 1-(2-thienyl)cyclopentanecarbonitrile involves the direct acylation of thiophene with cyclopentanecarboxylic acid or its derivatives to form cyclopentyl 2-thienyl ketone, which can then be converted to the nitrile-substituted product.

- Cyclopentanecarboxylic acid is reacted directly with thiophene in the presence of a water-scavenging solvent such as polyphosphoric acid, avoiding the need to first convert the acid to its acid chloride.

- This reaction proceeds at approximately 75 °C over 2 hours, yielding cyclopentyl 2-thienyl ketone with moderate to good yield (~51% overall through multiple steps).

- Polyphosphoric acid serves dual roles as both solvent and reagent, effectively scavenging water formed during the reaction and improving yield and purity.

- The ketone intermediate can be halogenated in solvents like dichlorobenzene, then aminated with amines (e.g., ethylamine) to form imines, which upon thermal rearrangement yield amine derivatives.

- Subsequent transformations can introduce the nitrile group, or the ketone can be converted to the carbonitrile via further synthetic steps.

- Direct acylation bypasses the need for hazardous reagents like thionyl chloride or stannic chloride catalysts.

- The process allows crude reaction mixtures to be carried through multiple steps without complex purifications.

- High yield and purity of intermediates and final products are achievable with this method.

Reference Table: Direct Acylation Reaction Conditions

| Parameter | Condition/Value | Notes |

|---|---|---|

| Reactants | Cyclopentanecarboxylic acid, Thiophene | Molar ratio approx. 1:1.2 |

| Solvent | Polyphosphoric acid | Water scavenger and solvent |

| Temperature | 75 °C | Reaction time: 2 hours |

| Yield | ~51% overall (multi-step) | Purity ~95% by HPLC |

| Post-reaction workup | Filtration, washing with acetone | Simple isolation |

Organometallic Addition to Cyclopentanone Followed by Conversion to Nitrile

Overview:

Another synthetic strategy involves the nucleophilic addition of organolithium or Grignard reagents derived from thiophene to cyclopentanone, forming cyclopentyl-thiophenyl alcohols, which are then transformed into nitriles.

- The organolithium or Grignard reagent is generated from 2-bromothiophene or related precursors.

- This reagent is reacted with cyclopentanone to form the corresponding secondary alcohol intermediate.

- The alcohol is converted to the nitrile via a multi-step sequence involving azidation (using sodium azide under acidic conditions) and subsequent reduction or rearrangement steps.

- Alternative one-step conversions of nitriles to amines have been reported using 1,4-bis(bromomagnesio)butane and titanium tetraisopropoxide catalysts.

- Curtius rearrangement is employed in some sequences to convert acid intermediates to amines, which can then be further functionalized to nitriles.

- This approach allows for the introduction of diverse substituents on the thiophene ring by varying the organometallic reagent.

- The method is adaptable to different nitrile and amine derivatives, offering versatility in compound synthesis.

Reference Table: Organometallic Addition and Conversion Sequence

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Organolithium/Grignard formation | From 2-bromothiophene, Mg or Li metal in ether | Thiophene organometallic reagent |

| Addition to cyclopentanone | Reaction in anhydrous conditions | Cyclopentyl-thiophenyl alcohol |

| Azidation | Sodium azide, acidic medium | Azide intermediate |

| Reduction | Lithium aluminum hydride (LiAlH4) | Amine intermediate |

| Curtius rearrangement | Thermal treatment of isocyanate intermediates | Amine or nitrile derivatives |

Alternative Routes and Optimization Considerations

- Halogenation and Amination: The halogenation of cyclopentyl 2-thienyl ketone intermediates is typically performed in solvents such as chlorobenzene or dichlorobenzene, which facilitate subsequent amination and rearrangement steps.

- Thermal Rearrangement: Heating the reaction mixture at reflux temperatures (above 100 °C) in suitable solvents promotes thermal rearrangement to the desired free base or nitrile derivatives.

- Solvent Effects: The choice of solvent significantly impacts yield and selectivity. For example, dichlorobenzene is favored for halogenation and rearrangement due to its high boiling point and solvent properties.

- Process Efficiency: The described multi-step processes can be streamlined by avoiding intermediate isolations, allowing crude mixtures to proceed through successive reactions, enhancing overall efficiency and reducing purification steps.

Summary Table of Key Preparation Methods

| Method | Key Reactants/Intermediates | Solvents/Catalysts | Key Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Direct Acylation | Cyclopentanecarboxylic acid, Thiophene | Polyphosphoric acid (water scavenger) | 75 °C, 2 h | ~51% overall, 95% purity | Avoids acid chloride formation; direct route |

| Organometallic Addition | Organolithium/Grignard from thiophene, Cyclopentanone | Ether solvents, LiAlH4, NaN3, Ti(iPrO)4 | Anhydrous conditions, multiple steps | Variable, depends on step | Versatile for functional group introduction |

| Halogenation & Amination | Cyclopentyl 2-thienyl ketone | Dichlorobenzene, chlorobenzene | Reflux, >100 °C | High yields reported | Facilitates conversion to amines/nitriles |

Research Findings and Practical Notes

- The direct acylation method using polyphosphoric acid is notable for its simplicity and elimination of hazardous reagents, making it suitable for scale-up and industrial applications.

- Organometallic addition routes offer flexibility for structural analog synthesis but require careful control of moisture and reaction conditions due to reagent sensitivity.

- Thermal rearrangement steps are critical for converting halogenated intermediates to the final product, with solvent choice impacting reaction efficiency and product purity.

- The multi-step sequences can be optimized by telescoping reactions without intermediate purification, improving throughput and reducing waste.

Chemical Reactions Analysis

1-(2-Thienyl)cyclopentanecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at the nitrile or thiophene positions can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation products: 1-(2-Thienyl)cyclopentanecarboxylic acid derivatives.

Reduction products: 1-(2-Thienyl)cyclopentanemethylamine derivatives.

Substitution products: Various substituted thiophene and nitrile derivatives.

Scientific Research Applications

1-(2-Thienyl)cyclopentanecarbonitrile has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and interactions with biomolecules.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Thienyl)cyclopentanecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The thiophene group can participate in π-π stacking interactions, while the nitrile group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-Thienyl)cyclopentanecarbonitrile, highlighting substituent effects on molecular properties:

Substituent Effects on Physical and Chemical Properties

- Electron-Donating Groups (e.g., -OCH₃, -NH₂): The methoxy group in 1-(4-Methoxyphenyl)cyclopentanecarbonitrile increases solubility in polar solvents, as evidenced by its measurable boiling point under reduced pressure . The amino group in 1-(4-Aminophenyl)cyclopentanecarbonitrile introduces hydrogen-bonding capability, making it suitable for pharmaceutical intermediates .

Halogen Substituents (e.g., -F, -Cl):

- Thiophene vs. Thiophene’s electron-rich nature could enhance reactivity in cross-coupling reactions, a feature exploited in materials science .

Biological Activity

1-(2-Thienyl)cyclopentanecarbonitrile is an organic compound characterized by a cyclopentane ring with a thienyl and a cyano group. Its molecular formula is . The compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in antimicrobial, anti-inflammatory, and anticancer activities. Despite limited research specifically on this compound, its structural features suggest promising biological activities that warrant further investigation.

Chemical Structure and Properties

The unique structure of this compound contributes to its chemical reactivity and potential biological interactions. Below is a summary of its chemical characteristics:

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 165.21 g/mol |

| Structural Features | Cyclopentane ring, thienyl group, cyano group |

Biological Activity

Research into the biological activity of this compound is still emerging. However, compounds with similar thienyl structures have demonstrated various pharmacological effects. The following sections summarize potential biological activities based on related compounds.

Antimicrobial Activity

Compounds containing thienyl groups are often noted for their antimicrobial properties . While specific studies on this compound are lacking, thienyl derivatives have shown effectiveness against various bacterial and fungal strains. Further research is needed to evaluate the antimicrobial efficacy of this compound through in vitro assays.

Anti-inflammatory Properties

Thienyl-containing compounds have also been associated with anti-inflammatory effects . For instance, similar compounds have been shown to inhibit pro-inflammatory cytokines in cell cultures. Investigating the anti-inflammatory potential of this compound could provide insights into its therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer activity of thienyl derivatives has been documented, particularly in inhibiting cancer cell proliferation and inducing apoptosis. Studies focusing on the mechanism of action for such compounds often reveal interference with cell signaling pathways involved in tumor growth. In vitro studies on this compound are essential to establish any anticancer effects.

Future Directions

To fully understand the biological activity of this compound, future research should focus on:

- In Vitro Studies : Conducting assays to evaluate antimicrobial, anti-inflammatory, and anticancer activities.

- Mechanism of Action Investigations : Understanding how the compound interacts with specific biological targets.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological efficacy and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2-thienyl)cyclopentanecarbonitrile and its structural analogs?

- Methodological Guidance : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the thienyl group to the cyclopentane backbone. Boron-based intermediates, such as 1-(dioxaborolanyl)cyclopentanecarbonitrile, enable scalable synthesis via palladium-catalyzed coupling . For halogenated analogs (e.g., 4-bromo or 4-fluorophenyl derivatives), optimize reaction conditions (temperature, catalyst loading) to minimize byproducts .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with polar/non-polar solvent systems.

Q. How can researchers characterize this compound using spectroscopic and computational tools?

- Analytical Workflow :

- NMR : Assign peaks using - and -NMR, focusing on cyclopentane ring protons (δ 1.5–2.5 ppm) and nitrile carbon (δ ~120 ppm) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) targeting exact mass 201.1080 g/mol (CHNS) .

- Database Validation : Cross-reference spectral data with NIST Chemistry WebBook or CC-DPS for structural validation .

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

- Risk Mitigation :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store in airtight containers away from oxidizing agents.

- Note: Toxicity data gaps exist for many nitriles; assume acute toxicity until studies confirm otherwise .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?

- Experimental Design :

- Synthesize analogs with substituents (e.g., halogens, methoxy groups) at the thienyl or cyclopentane positions.

- Evaluate bioactivity (e.g., ALDH1A1 inhibition or PD-L1 binding) using enzyme assays or cell-based models .

- Data Analysis : Use regression models to correlate electronic/steric parameters (Hammett constants, logP) with activity.

Q. What computational approaches predict the physicochemical properties of this compound?

- Methodology :

- Apply quantum chemical calculations (DFT) to predict dipole moments, solubility, and reactivity.

- Use QSPR models (e.g., CC-DPS) to estimate logP, pKa, and bioavailability .

- Validate predictions with experimental data (e.g., HPLC retention times, partition coefficients).

Q. How can researchers resolve contradictions in reported toxicity or stability data for cyclopentanecarbonitrile derivatives?

- Data Reconciliation :

- Compare experimental conditions (e.g., solvent, temperature) across studies.

- Conduct accelerated stability tests (40°C/75% RH for 4 weeks) to assess degradation pathways.

- Cross-validate findings with independent labs or databases like NIST .

Q. What strategies enhance the enantiomeric purity of chiral analogs of this compound?

- Synthesis Tips :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.